

A Technical Guide to BOC-L-Phenylalanine-¹³C: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: BOC-L-Phenylalanine-13C

Cat. No.: B558238

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-Phenylalanine-¹³C, a critical isotopically labeled amino acid for advanced research and development. This document details its chemical properties, outlines its primary applications, and furnishes comprehensive experimental protocols for its use in peptide synthesis and metabolic analysis.

Core Compound Data

The properties of BOC-L-Phenylalanine-¹³C can vary depending on the position and extent of the carbon-13 labeling. The following table summarizes the key quantitative data for common variants.

Compound Name	CAS Number	Molecular Weight (g/mol)	Isotopic Purity
N-(tert-Butoxycarbonyl)-L-phenylalanine-[1- ¹³ C]	84771-22-2	266.30	99 atom % ¹³ C
N-(tert-Butoxycarbonyl)-L-phenylalanine-[carbonyl- ¹³ C]	Not specified	266.30	99 atom % ¹³ C
N-(tert-Butoxycarbonyl)-L-phenylalanine-[ring- ¹³ C ₆]	439685-01-5	271.35	99 atom % ¹³ C
N-(tert-Butoxycarbonyl)-L-phenylalanine-[¹³ C ₉]	Not specified	274.24	97-99 atom % ¹³ C

Applications in Research and Drug Development

BOC-L-Phenylalanine-¹³C is a versatile tool with significant applications in various scientific disciplines:

- Peptide Synthesis:** It serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of a ¹³C-labeled phenylalanine residue enables the production of isotopically labeled peptides. These labeled peptides are invaluable for quantitative proteomics, structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy, and as internal standards in mass spectrometry-based assays.
- Metabolic Labeling and Flux Analysis:** As a stable isotope-labeled amino acid, BOC-L-Phenylalanine-¹³C is utilized in metabolic labeling experiments to trace the fate of phenylalanine in cellular pathways.^{[1][2]} This allows researchers to investigate protein synthesis, degradation, and metabolic flux in various physiological and pathological states, providing insights into disease mechanisms and the effects of therapeutic interventions.^[3]

- **Drug Discovery and Development:** In drug discovery, peptides containing ^{13}C -labeled amino acids are used to study drug-target interactions via NMR spectroscopy.^[3] The isotopic label provides a specific signal that can be monitored to detect binding events and characterize the binding site. Furthermore, labeled peptides can be used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

Experimental Protocols

Incorporation of BOC-L-Phenylalanine- ^{13}C using Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the key steps for incorporating BOC-L-Phenylalanine- ^{13}C into a peptide sequence using the Boc-SPPS methodology.

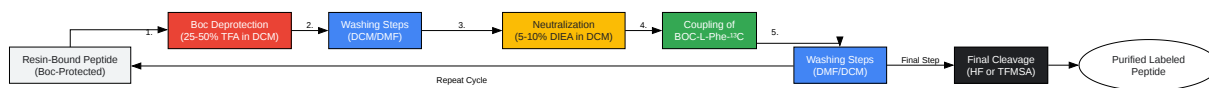
Materials:

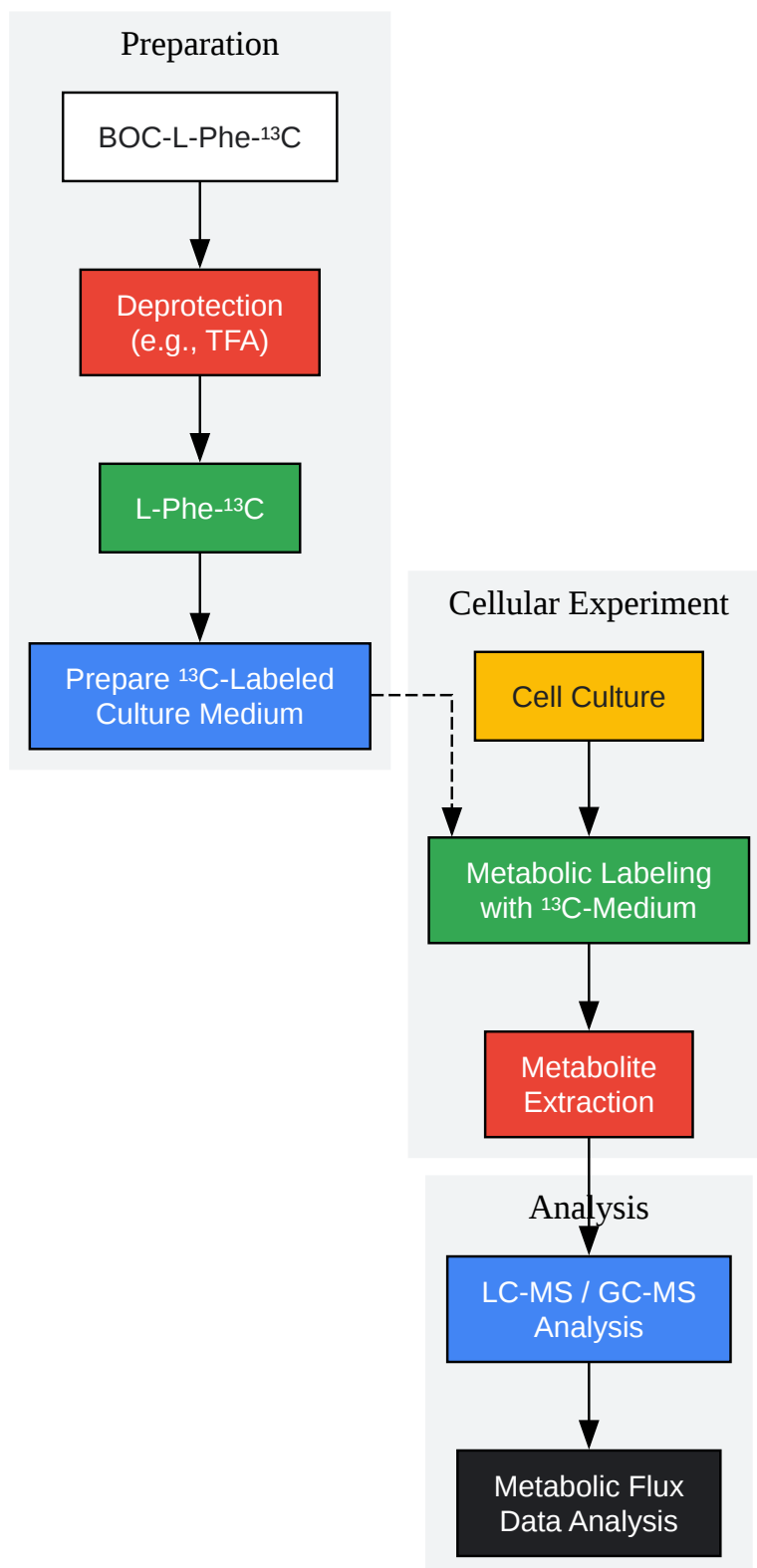
- Merrifield resin or a suitable equivalent
- BOC-L-Phenylalanine- ^{13}C
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU/HOBt or DCC)
- Scavengers for cleavage (e.g., anisole, thioanisole)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
- Diethyl ether

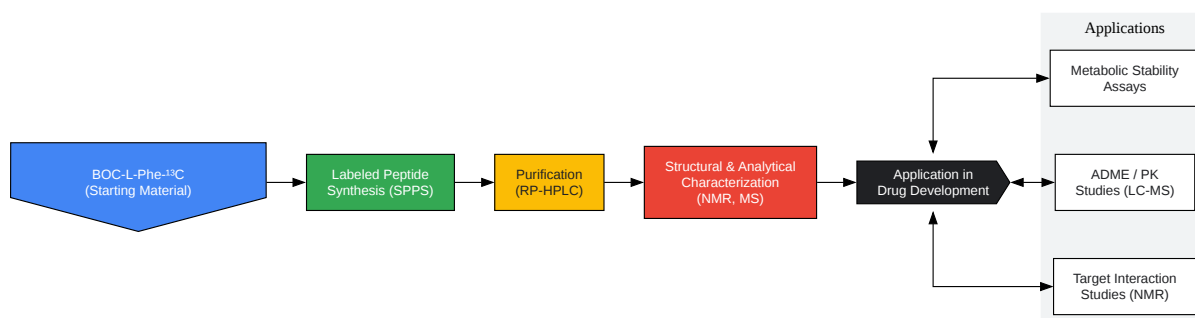
Procedure:

- Resin Swelling: Swell the resin in DCM for 30-60 minutes.
- Boc Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[\[4\]](#)[\[5\]](#)
 - Wash the resin thoroughly with DCM to remove residual TFA.
- Neutralization:
 - Wash the resin with DCM.
 - Neutralize the protonated N-terminus by washing with a 5-10% solution of DIEA in DCM.
[\[6\]](#)
 - Wash the resin again with DCM to remove excess base.
- Coupling of BOC-L-Phenylalanine-¹³C:
 - Dissolve BOC-L-Phenylalanine-¹³C (typically 2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.
 - Add DIEA to the solution to activate the amino acid.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). Repeat the coupling if necessary.
 - Wash the resin with DMF and DCM.
- Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection:
 - Once the synthesis is complete, dry the resin.

- Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous HF or TFMSA and scavengers to remove the peptide from the resin and cleave the side-chain protecting groups.[5]
- Precipitate the crude peptide with cold diethyl ether.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).







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[<https://www.benchchem.com/product/b558238#boc-l-phenylalanine-13c-cas-number-and-molecular-weight>]

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